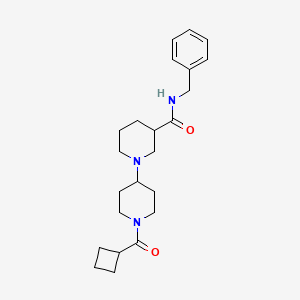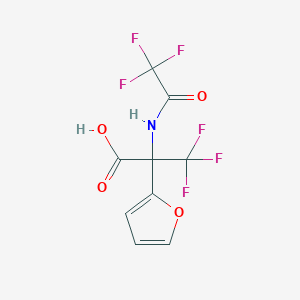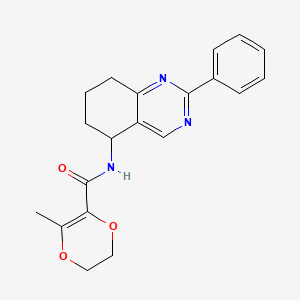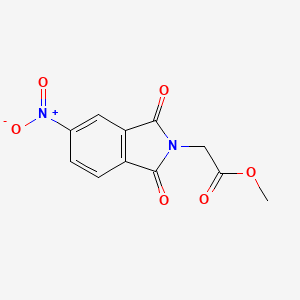![molecular formula C19H14BrN3OS B6117167 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B6117167.png)
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile involves the inhibition of various cellular processes such as DNA synthesis, cell division, and protein synthesis. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory activity. The compound has also been found to exhibit strong fluorescence properties, making it a potential candidate for bioimaging.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile in lab experiments include its potent cytotoxic activity against cancer cells, anti-inflammatory activity, and strong fluorescence properties. However, the compound has some limitations such as its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile. One potential direction is to explore its potential as a cancer therapy in preclinical and clinical studies. Another direction is to investigate its anti-inflammatory activity in more detail to develop new anti-inflammatory drugs. Additionally, the compound's fluorescence properties can be further studied for its potential applications in bioimaging. Finally, its limitations such as low solubility can be addressed by developing new formulations or delivery methods to enhance its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields such as cancer research, anti-inflammatory drug development, and bioimaging. Its potent cytotoxic activity against cancer cells, anti-inflammatory activity, and strong fluorescence properties make it a promising candidate for further study. However, its limitations such as low solubility need to be addressed to enhance its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis method of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile involves the reaction of 3-bromo-4-chloroacetophenone and 2-aminothiazole in the presence of potassium carbonate and DMF. The product is then reacted with 4-methoxyaniline and acrylonitrile in the presence of K2CO3 and DMF to obtain the final product.
Applications De Recherche Scientifique
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been studied for its potential applications in various fields such as cancer research, anti-inflammatory drug development, and as a fluorescent probe for bioimaging. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been used as a fluorescent probe for bioimaging due to its strong fluorescence properties.
Propriétés
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-24-17-7-5-16(6-8-17)22-11-14(10-21)19-23-18(12-25-19)13-3-2-4-15(20)9-13/h2-9,11-12,22H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMOOHVDPBXED-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)
![1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6117118.png)
![3-({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6117119.png)
![4-(4-chlorophenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6117126.png)
![N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6117129.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine](/img/structure/B6117147.png)



![4-[3-(methylthio)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6117179.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6117189.png)
